1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-
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Overview
Description
1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]- is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes multiple sulfonic acid groups and an azo linkage, making it a valuable compound in dye chemistry and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]- typically involves multiple steps. The process begins with the sulfonation of naphthalene to produce naphthalene-1,5-disulfonic acid. This intermediate is then subjected to further reactions, including diazotization and coupling with appropriate amines, to introduce the azo linkage and other functional groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and diazotization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of oleum and other strong acids is common in these processes .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid, oxidizing agents like potassium permanganate, and reducing agents like sodium dithionite. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, amines, and other aromatic compounds. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]- has numerous scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility and reactivity, while the azo linkage allows for specific interactions with biological molecules. The compound can bind to proteins and other macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,5-disulfonic acid: A simpler compound with similar sulfonic acid groups but lacking the azo linkage.
2-Amino-1,5-naphthalenedisulfonic acid: Contains an amino group instead of the complex azo structure.
1-Hydroxynaphthalene-5-sulfonic acid: Another related compound with a hydroxyl group.
Uniqueness
1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]- is unique due to its complex structure, which includes multiple functional groups and an azo linkage. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
CAS No. |
6758-66-3 |
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Molecular Formula |
C29H23ClN4O16S5 |
Molecular Weight |
879.3 g/mol |
IUPAC Name |
5-[[3-(2-chloroethylsulfonyl)phenyl]carbamoylamino]-3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C29H23ClN4O16S5/c30-9-10-51(37,38)17-4-1-3-16(13-17)31-29(36)32-22-14-18(52(39,40)41)11-15-12-24(54(45,46)47)26(27(35)25(15)22)34-33-21-8-7-19-20(28(21)55(48,49)50)5-2-6-23(19)53(42,43)44/h1-8,11-14,35H,9-10H2,(H2,31,32,36)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50) |
InChI Key |
PATSBXJKDVSKQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCCl)NC(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C(=CC=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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